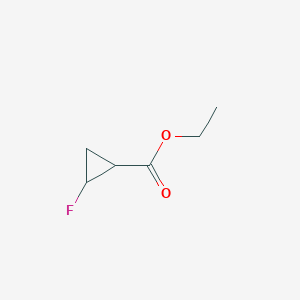
Ethyl 2-fluorocyclopropane-1-carboxylate
Übersicht
Beschreibung
Ethyl 2-fluorocyclopropane-1-carboxylate: is a chemical compound belonging to the class of cyclopropane carboxylates. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate dichlorocarbene in situ, which then reacts with the alkene to form the cyclopropane structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluorocyclopropanecarboxylic acid.
Reduction: Formation of 2-fluorocyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluorocyclopropane-1-carboxylate is an organic compound featuring a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylate group. Its unique structure and the presence of the electronegative fluorine atom contribute to its distinctive chemical behavior, making it valuable in organic synthesis and pharmaceuticals.
Scientific Research Applications
Organic Synthesis: this compound serves as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Due to its ability to interact with molecular targets like enzymes and receptors, this compound is a candidate for drug design. The fluorine atom enhances its lipophilicity and metabolic stability. Compounds with similar structures can modulate biological pathways, potentially leading to therapeutic effects in medical applications.
Production of 2-fluorocyclopropane-1-carboxylic acid ester: It can be produced by efficiently dehalogenating 1-halogeno-2-fluorocyclopropane-1-carboxylic acid ester, using methods applicable to industrial production . This involves reacting 1-halogeno-2-fluorocyclopropane-1-carboxylic acid ester with a reducing agent in a two-phase system, in the presence of a phase transfer catalyst .
Other possible applications: It can be used as an intermediate in the fields of medicine, pesticide and spice .
Interaction Studies
Wirkmechanismus
The mechanism of action of Ethyl 2-fluorocyclopropane-1-carboxylate involves its interaction with molecular targets through its cyclopropane ring and ester functional group. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The fluorine atom in the cyclopropane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- cis-Ethyl 2-chlorocyclopropanecarboxylate
- cis-Ethyl 2-bromocyclopropanecarboxylate
- cis-Ethyl 2-iodocyclopropanecarboxylate
Uniqueness: Ethyl 2-fluorocyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C6H9FO2 |
|---|---|
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
ethyl 2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
OGSXKPYGEILMIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1F |
Kanonische SMILES |
CCOC(=O)C1CC1F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













